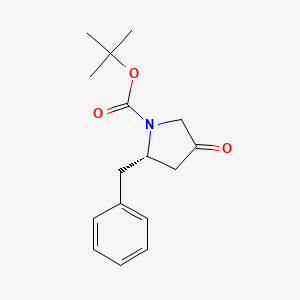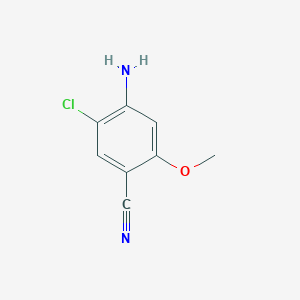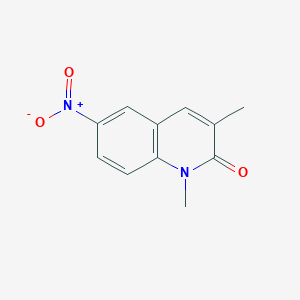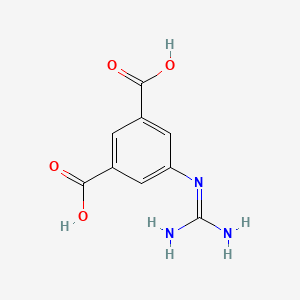
(4-Methoxyphenyl)(morpholino)phosphinodithioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Methoxyphenyl)(morpholino)phosphinodithioic acid is a chemical compound known for its unique structure and properties. It is often used in scientific research due to its ability to release hydrogen sulfide (H₂S) slowly, making it a valuable tool in various biological and chemical studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxyphenyl)(morpholino)phosphinodithioic acid typically involves the reaction of 4-methoxyphenylphosphine with morpholine and sulfur. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of solvents such as dichloromethane and requires careful temperature control to avoid unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems to control reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality this compound .
Analyse Des Réactions Chimiques
Types of Reactions
(4-Methoxyphenyl)(morpholino)phosphinodithioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols and other sulfur-containing compounds.
Substitution: The compound can undergo substitution reactions where the morpholino group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted phosphinodithioic acids. These products are often used in further chemical synthesis and research applications .
Applications De Recherche Scientifique
(4-Methoxyphenyl)(morpholino)phosphinodithioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound’s ability to release hydrogen sulfide slowly makes it useful in studying the biological effects of H₂S.
Medicine: It is investigated for its potential therapeutic effects, particularly in conditions where H₂S plays a role.
Mécanisme D'action
The primary mechanism of action of (4-Methoxyphenyl)(morpholino)phosphinodithioic acid involves the slow release of hydrogen sulfide (H₂S). This release occurs through the breakdown of the phosphinodithioic acid moiety, which interacts with biological molecules and pathways. The released H₂S can modulate various cellular processes, including signaling pathways and enzyme activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
GYY4137: A sodium salt form of (4-Methoxyphenyl)(morpholino)phosphinodithioic acid, known for its slow-releasing H₂S properties.
Morpholine derivatives: Compounds with similar structures but different substituents on the morpholine ring.
Uniqueness
This compound is unique due to its specific combination of a 4-methoxyphenyl group and a morpholino group attached to a phosphinodithioic acid moiety. This structure allows for controlled release of H₂S, making it particularly valuable in research applications where precise modulation of H₂S levels is required .
Propriétés
Numéro CAS |
106740-08-3 |
|---|---|
Formule moléculaire |
C11H16NO2PS2 |
Poids moléculaire |
289.4 g/mol |
Nom IUPAC |
(4-methoxyphenyl)-morpholin-4-yl-sulfanyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C11H16NO2PS2/c1-13-10-2-4-11(5-3-10)15(16,17)12-6-8-14-9-7-12/h2-5H,6-9H2,1H3,(H,16,17) |
Clé InChI |
QDSAKNAFJWRQIV-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)P(=S)(N2CCOCC2)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![3-[2-(4-Methylphenoxy)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B15203486.png)
![(3E,7E)-3,7-bis[6-bromo-5,7-difluoro-1-(4-octadecyldocosyl)-2-oxoindol-3-ylidene]furo[2,3-f][1]benzofuran-2,6-dione](/img/structure/B15203491.png)


![Ethyl 4-[(3-chloro-4-methylphenyl)amino]-4-oxobutanoate](/img/structure/B15203505.png)
![Ethyl 1,3-dimethylpyrrolo[1,2-a]pyrazine-7-carboxylate](/img/structure/B15203521.png)

